![molecular formula C22H23N3O5 B2835788 Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879624-03-0](/img/structure/B2835788.png)
Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Compounds like the one you mentioned often contain several functional groups and rings, including indole and pyran rings, which are common in many natural products and drugs . They often play a significant role in the biological activity of the molecules they are part of .
Synthesis Analysis
The synthesis of complex molecules often involves multi-step processes, each introducing new functional groups or building up the molecular structure . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.Chemical Reactions Analysis
The chemical reactions that a compound can undergo often depend on its functional groups. For example, amines can participate in reactions like acylation and alkylation, while carbonyl groups can undergo reactions like nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can often be predicted based on its molecular structure and functional groups .Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis Techniques : This chemical has been synthesized through one-pot synthesis methods, demonstrating the efficiency and feasibility of such methods in creating complex organic compounds like Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (Li et al., 2014).
Chemical Structure Analysis : Extensive characterization using techniques like infrared, NMR, mass spectrometry, and x-ray crystallographic analysis has been employed to understand the structure and properties of similar spiro compounds (Li et al., 2014).
Potential Pharmacological Applications
- Inhibitors in Oncological Research : Compounds with similar structures have been explored as potential inhibitors in cancer research. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones showed significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).
Chemical Synthesis and Diverse Applications
Diverse Chemical Reactions : The compound and its analogs have been involved in various chemical reactions, such as three-component condensation reactions, which highlights their versatility in organic synthesis (Rahmati et al., 2012).
Formation of Spiro Compounds : The synthesis of spiro compounds, including those similar to the given compound, has been explored extensively. These compounds have potential applications in various fields, including medicinal chemistry (Mortikov et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-7-methyl-1'-(2-methylpropyl)-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-11(2)10-25-14-8-6-5-7-13(14)22(21(25)28)16-15(9-12(3)24-19(16)26)30-18(23)17(22)20(27)29-4/h5-9,11H,10,23H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGDBGVWVXBTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(C)C)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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